molecular formula C11H10BrNO B8457205 5-Bromo-2,7-dimethylquinolin-6-ol

5-Bromo-2,7-dimethylquinolin-6-ol

Cat. No.: B8457205
M. Wt: 252.11 g/mol
InChI Key: QSQHQMKWGAJPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,7-dimethylquinolin-6-ol is a brominated quinoline derivative featuring a hydroxyl group at position 6, methyl groups at positions 2 and 7, and a bromine atom at position 5.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-2,7-dimethylquinolin-6-ol

InChI

InChI=1S/C11H10BrNO/c1-6-5-9-8(10(12)11(6)14)4-3-7(2)13-9/h3-5,14H,1-2H3

InChI Key

QSQHQMKWGAJPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C(=C2)C)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of Brominated Quinoline Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
5-Bromo-2,7-dimethylquinolin-6-ol Br (C5), -CH₃ (C2, C7), -OH (C6) C₁₁H₁₀BrNO Hypothesized use in drug design (inferred) N/A
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one Br (C8), F (C6), -CH₃ (C5), ketone (C2) C₁₀H₆BrFNO High structural similarity (0.87); fluorination enhances polarity
6-Bromo-3-chloro-8-quinolinol Br (C6), Cl (C3), -OH (C8) C₉H₅BrClNO Potential halogen-mediated bioactivity
7-Bromoquinolin-5-ol Br (C7), -OH (C5) C₉H₆BrNO Scaffold for pharmaceuticals/agrochemicals
Key Observations:
  • Positional Effects : Bromine at C5 (target compound) vs. C7/C8 in analogs alters electronic distribution, affecting reactivity. For instance, bromination at deactivated positions (e.g., C5 in nitrated aromatics) requires specialized agents like bromine-nitric acid mixtures in H₂SO₄ .
  • Functional Groups : Hydroxyl groups enhance hydrogen-bonding capacity (critical for ligand-receptor interactions), while methyl groups increase hydrophobicity, influencing solubility and membrane permeability.

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